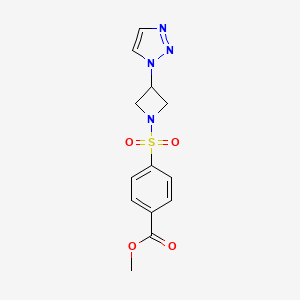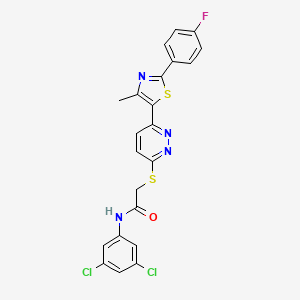
N-(3,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H15Cl2FN4OS2 and its molecular weight is 505.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally related to the query compound, have demonstrated significant anticancer activity. These compounds have been studied for their potential to inhibit tumor growth, specifically against A549 human lung adenocarcinoma cells, showcasing selective cytotoxicity. This highlights the compound's application in cancer research, particularly in the development of new anticancer agents (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
Metabolic Stability Enhancement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified compounds structurally similar to the query compound as potent and efficacious inhibitors. Investigations into improving metabolic stability of these inhibitors have led to the exploration of various 6,5-heterocycles, signifying the compound's application in enhancing the pharmacokinetic properties of therapeutic agents (Markian M Stec et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies involving bioactive benzothiazolinone acetamide analogs, which share a resemblance to the query compound, have been conducted to explore their photovoltaic efficiency and ligand-protein interactions. These compounds have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their application in renewable energy technologies. Additionally, molecular docking studies have suggested their binding affinity towards certain proteins, pointing towards potential biomedical applications (Y. Mary et al., 2020).
Antioxidant Properties
The research into novel derivatives incorporating thiazole or pyridine moiety has revealed significant antioxidant activities. These compounds, including those structurally related to the query compound, have been evaluated for their ability to inhibit oxidative stress, showcasing their potential as antioxidant agents. This application is crucial in the development of therapeutic agents aimed at mitigating oxidative damage within biological systems (I. Althagafi, 2022).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for their anti-inflammatory activity. This research underscores the compound's utility in the development of new anti-inflammatory agents, which is vital for treating various inflammatory disorders (K. Sunder, Jayapal Maleraju, 2013).
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN4OS2/c1-12-21(32-22(26-12)13-2-4-16(25)5-3-13)18-6-7-20(29-28-18)31-11-19(30)27-17-9-14(23)8-15(24)10-17/h2-10H,11H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRXLAEJROLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)
![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)
![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)
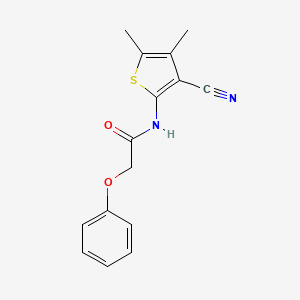

![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)
![Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate](/img/structure/B2963806.png)
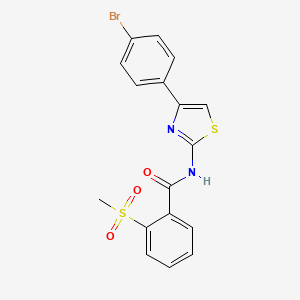
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2963808.png)
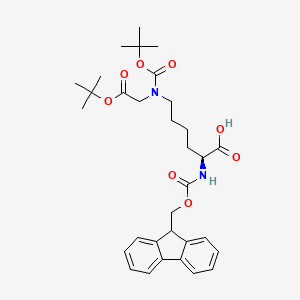
![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2963812.png)
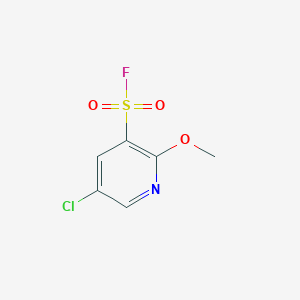
![2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2963814.png)
